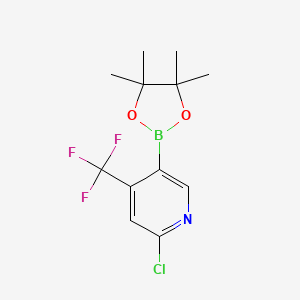

2-クロロ-4-(トリフルオロメチル)ピリジン-5-ボロン酸ピナコールエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.

科学的研究の応用

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It plays a role in the development of new drugs, particularly those targeting cancer and infectious diseases.

Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.

作用機序

Target of Action

It is known that boronic esters, such as at14251, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

The mode of action of AT14251 involves its role as a reagent in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by AT14251 are related to its role in SM cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The specific downstream effects would depend on the particular compounds being synthesized.

Pharmacokinetics

It is known that the kinetics of reactions involving boronic pinacol esters, such as at14251, are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of AT14251’s action is the formation of new carbon-carbon bonds via SM cross-coupling reactions . This allows for the synthesis of a wide variety of organic compounds .

Action Environment

The action of AT14251 is influenced by environmental factors such as pH . The rate of reactions involving AT14251 is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester typically involves the following steps:

Starting Materials: The synthesis begins with 2-Chloro-4-(trifluoromethyl)pyridine.

Borylation Reaction: The key step involves the borylation of the pyridine derivative using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate (KOAc).

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.

Catalyst Recovery and Recycling: Palladium catalysts are often recovered and recycled to reduce costs.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.

化学反応の分析

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3). The reaction is typically carried out in solvents like ethanol or water at temperatures ranging from 50-100°C.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used under mild conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base (e.g., NaOH) in solvents like DMF or DMSO.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding boronic acid.

Substitution: The major products are substituted pyridine derivatives.

類似化合物との比較

Similar Compounds

- 2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

- 2-Fluoro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

- 2-Chloro-4-fluoropyridine-5-boronic acid pinacol ester

Uniqueness

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and reactivity.

生物活性

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (CAS: 2121515-21-5) is an organoboron compound with significant implications in medicinal chemistry and biological research. Its unique structural features, including the trifluoromethyl group and the boronic acid moiety, contribute to its diverse biological activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C12H14BClF3NO2

- Molar Mass : 307.5 g/mol

- Synonyms : 2-Chloro-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester

The biological activity of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester is primarily attributed to its ability to participate in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This mechanism allows for the synthesis of various biologically active compounds, enhancing its utility in drug discovery and development.

Biological Activity Overview

The compound exhibits a range of biological activities, including antibacterial, antifungal, and enzyme inhibition properties. Below is a summary of key findings:

Case Studies

-

Antibacterial Activity Against Gram-negative Bacteria

A study evaluated the antibacterial efficacy of various boronic acid derivatives, including 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester. The compound demonstrated high activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µM, indicating its potential as an antibacterial agent against resistant strains . -

Enzyme Inhibition Studies

Research on enzyme inhibitors identified this compound as a potent inhibitor of thymidine monophosphate kinase (TMPK) in E. coli. The study reported an IC50 value of 8.3 μM, suggesting that it could serve as a lead compound in developing new antibiotics targeting this enzyme . -

Antifungal Properties

The antifungal properties were assessed using various strains of fungi, with significant inhibitory effects observed against Candida albicans. The mechanism was attributed to the disruption of fungal cell wall synthesis due to the compound's boronic acid functionality .

特性

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(14)5-7(8)12(15,16)17/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHWGHPUZRQLJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。